molecular formula C8H17N B3043684 N,4-dimethylcyclohexan-1-amine CAS No. 90226-23-6

N,4-dimethylcyclohexan-1-amine

Cat. No.: B3043684
CAS No.: 90226-23-6
M. Wt: 127.23 g/mol
InChI Key: YBPHGVBAJQGYDH-UHFFFAOYSA-N
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Description

Significance and Context of N,4-Dimethylcyclohexan-1-amine in Chemical Research

This compound is a substituted cycloaliphatic amine that, like other cyclohexylamine (B46788) derivatives, holds a position of interest in the landscape of chemical research. The structural motif of a substituted cyclohexane (B81311) ring appended with an amine group is a common scaffold in a variety of biologically active compounds and functional materials. While specific research on this compound is not extensively documented in publicly available literature, the broader class of cyclohexylamines is a subject of significant academic and industrial inquiry. These compounds are recognized as important intermediates and building blocks in organic synthesis. For instance, derivatives of cyclohexylamine are explored as kappa-opioid receptor agonists, which have potential applications in the development of new pain management therapies. grafiati.com Furthermore, the synthesis of various functionalized cyclohexylamine derivatives is an active area of research, with methods like visible-light-enabled photoredox catalysis being developed to create these complex molecules with high stereoselectivity. rsc.orgresearchgate.net

Scope of Academic Inquiry for Cyclohexylamines

The academic inquiry into cyclohexylamines is broad and encompasses several key areas. In medicinal chemistry, researchers investigate how substitutions on the cyclohexane ring and the amine group influence the biological activity of these compounds. This includes studies on their potential as enzyme inhibitors and receptor ligands. acs.orgresearchgate.netsmolecule.com For example, certain substituted cyclohexylamines have been investigated for their potent inhibitory activity against anaplastic lymphoma kinase (ALK), a target in cancer therapy. grafiati.com In materials science, the unique structural and electronic properties of cyclohexylamines are leveraged in the development of new polymers and specialty chemicals. smolecule.com The synthesis of these compounds is another major focus, with an emphasis on developing efficient and stereoselective methods to access specific isomers. rsc.orgresearchgate.net The study of their chemical reactivity, including reactions like N-alkylation and acylation, is fundamental to their application as synthetic intermediates. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,4-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-3-5-8(9-2)6-4-7/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPHGVBAJQGYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310378
Record name N,4-Dimethylcyclohexanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90226-23-6
Record name N,4-Dimethylcyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90226-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,4-Dimethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physical and Chemical Properties of N,4 Dimethylcyclohexan 1 Amine

The physical and chemical properties of N,4-dimethylcyclohexan-1-amine are summarized in the tables below. The data is primarily sourced from computational predictions available in public chemical databases.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC8H17NPubChem nih.gov
Molecular Weight127.23 g/mol PubChem nih.gov
Exact Mass127.136099547 DaPubChem nih.gov
Physical DescriptionNot available
Boiling PointNot available
Melting PointNot available
SolubilityNot available
DensityNot available

Table 2: Chemical Properties of this compound

PropertyValueSource
IUPAC NameThis compoundPubChem nih.gov
InChIInChI=1S/C8H17N/c1-7-3-5-8(9-2)6-4-7/h7-9H,3-6H2,1-2H3PubChem nih.gov
InChIKeyYBPHGVBAJQGYDH-UHFFFAOYSA-NPubChem nih.gov
Canonical SMILESCC1CCC(CC1)NCPubChem nih.gov
CAS Number90226-23-6PubChem nih.gov
pKa (predicted)Not available
LogP (predicted)2.2PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count1PubChem nih.gov
Rotatable Bond Count1PubChem nih.gov

Stereochemistry and Conformational Analysis

Isomerism and Stereogenic Centers in N,4-Dimethylcyclohexan-1-amine

The presence of two substituents on the cyclohexane (B81311) ring gives rise to multiple isomers, defined by the connectivity of their atoms and the spatial orientation of the substituent groups.

A chiral center is an atom, typically carbon, bonded to four different groups, resulting in a molecule that is not superimposable on its mirror image. sathyabama.ac.in In this compound, the carbon atoms at positions 1 and 4 are potential stereogenic centers.

The molecule exists as two geometric isomers: cis and trans. The chirality of the molecule depends on which isomer is being considered.

trans-N,4-Dimethylcyclohexan-1-amine : In this isomer, the methylamino group and the methyl group are on opposite sides of the cyclohexane ring. This arrangement removes any plane of symmetry within the molecule. Consequently, both C-1 and C-4 serve as chiral centers, and the trans isomer is chiral. It exists as a pair of non-superimposable mirror images known as enantiomers: (1R,4R)-N,4-dimethylcyclohexan-1-amine and (1S,4S)-N,4-dimethylcyclohexan-1-amine.

cis-N,4-Dimethylcyclohexan-1-amine : In the cis isomer, the substituents are on the same side of the ring. This configuration creates a plane of symmetry that passes through the C-1 and C-4 atoms and the substituent groups attached to them. Although C-1 and C-4 are stereogenic centers, the presence of this internal symmetry plane makes the molecule as a whole achiral. masterorganicchemistry.com Such a compound, which contains chiral centers but is itself achiral, is known as a meso compound. masterorganicchemistry.com

The nitrogen atom of the methylamino group is also technically a potential chiral center due to its lone pair and three different attached groups (hydrogen, methyl, and the cyclohexyl ring). However, simple amines undergo a rapid process called pyramidal inversion at room temperature, which interconverts the two configurations. sathyabama.ac.instackexchange.com This rapid inversion prevents the isolation of stable enantiomers based on the nitrogen center alone.

This compound exhibits geometric isomerism, a type of stereoisomerism, due to the restricted rotation around the carbon-carbon bonds of the cyclohexane ring. This results in two distinct geometric isomers:

cis-isomer : The methylamino and methyl groups are positioned on the same face of the ring.

trans-isomer : The methylamino and methyl groups are positioned on opposite faces of the ring.

These cis and trans isomers are classified as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comresearchgate.net As a result, they possess different physical and chemical properties, such as boiling points, melting points, and solubilities, which allows for their separation using conventional laboratory techniques. uky.edu The relationship between the achiral cis isomer and either of the chiral trans enantiomers is also diastereomeric.

Table 1: Stereoisomers of this compound

Isomer TypeSpecific IsomerChiralityRelationship
Geometric Isomer (cis)cis-N,4-dimethylcyclohexan-1-amineAchiral (meso)Diastereomer to trans isomers
Geometric Isomer (trans)(1R,4R)-N,4-dimethylcyclohexan-1-amineChiralEnantiomer to (1S,4S) isomer
Geometric Isomer (trans)(1S,4S)-N,4-dimethylcyclohexan-1-amineChiralEnantiomer to (1R,4R) isomer

Chiral Centers and Enantiomerism.

Conformational Dynamics of this compound

The three-dimensional structure of this compound is not static. The cyclohexane ring adopts various conformations to minimize steric and torsional strain, with the chair conformation being the most stable. libretexts.orgmasterorganicchemistry.com

In a chair conformation, substituents can occupy two types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). libretexts.org Equatorial positions are generally more energetically favorable for substituents, as this placement minimizes steric repulsion with other axial groups, known as 1,3-diaxial interactions. pearson.comlibretexts.org

trans-N,4-Dimethylcyclohexan-1-amine : This isomer can exist in two primary chair conformations: one where both the methylamino and methyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). libretexts.org The diequatorial conformer is significantly more stable because it avoids the substantial steric strain caused by 1,3-diaxial interactions that destabilize the diaxial form. openstax.org

cis-N,4-Dimethylcyclohexan-1-amine : For the cis isomer, one substituent must be in an axial position while the other is equatorial (axial-equatorial). libretexts.org Through a ring-flip, these positions are interchanged. The two resulting conformers are not equal in energy. The equilibrium will favor the conformation where the sterically bulkier group occupies the more stable equatorial position. The steric demand (A-value) of a methyl group is approximately 1.7 kcal/mol, while that of a methylamino group is comparable, making the energy difference between the two chair conformers relatively small.

The cyclohexane ring interconverts between its two chair forms through a process known as a ring flip. masterorganicchemistry.com This process has a significant energy barrier, meaning it is rapid at room temperature but can be "frozen" at very low temperatures. masterorganicchemistry.com

The relative stability of the conformers dictates the conformational equilibrium.

For the trans isomer , the large energy difference between the diequatorial and diaxial forms means the equilibrium lies almost exclusively on the side of the diequatorial conformer. openstax.org

For the cis isomer , the two axial-equatorial conformers are in a dynamic equilibrium. The exact ratio depends on the relative steric bulk of the methylamino and methyl groups.

Table 2: Conformational Analysis of this compound Isomers

IsomerConformation 1 (Substituent Positions)Conformation 2 (Substituent Positions)Relative Stability
cisaxial (NHCH₃), equatorial (CH₃)equatorial (NHCH₃), axial (CH₃)The two conformers are in equilibrium, with the one having the larger group in the equatorial position being slightly more stable.
transdiequatorial (e,e)diaxial (a,a)The diequatorial conformer is strongly favored due to the avoidance of 1,3-diaxial steric strain.

Cyclohexane Ring Conformations and Substituent Effects

Resolution and Separation of Stereoisomers

The separation of the different stereoisomers of this compound is a critical process for obtaining pure compounds for further study or application. The strategy depends on the type of isomers being separated.

Separation of Diastereomers : The cis and trans isomers are diastereomers and thus have different physical properties. masterorganicchemistry.comresearchgate.net This difference allows for their separation using standard laboratory techniques such as fractional distillation, crystallization, or column chromatography.

Resolution of Enantiomers : The trans isomer exists as a racemic mixture (an equal mixture of the two enantiomers). Since enantiomers have identical physical properties in an achiral environment, they cannot be separated by the methods mentioned above. uky.edu Their separation, a process called resolution, requires a chiral environment. A common approach is chemical resolution, which involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid. slideshare.net This reaction forms a pair of diastereomeric salts ((+)-amine-(-)-acid and (-)-amine-(-)-acid), which have different solubilities and can be separated by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amine can be regenerated by treatment with a base. Other methods for resolution include chiral chromatography.

Reaction Mechanisms and Reactivity Studies

Amination Reaction Mechanisms

The synthesis of cyclohexylamines, including N,4-dimethylcyclohexan-1-amine, is often achieved through the amination of a corresponding ketone, in this case, 4-methylcyclohexanone (B47639). This transformation typically proceeds via reductive amination, a process that involves the formation of an intermediate imine or enamine followed by reduction.

The cornerstone of amination is the nucleophilic attack of an amine on a carbonyl carbon. In the context of synthesizing this compound, this involves the reaction of 4-methylcyclohexanone with methylamine. The mechanism can follow two primary pathways:

Schiff Base Formation: The reaction between an aldehyde or ketone and a primary amine can first yield a Schiff base (an imine), which is then reduced to form the amine. beilstein-journals.org This pathway begins with the nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate. This intermediate then dehydrates to form the imine, which is subsequently reduced to the final amine product.

Reductive Amination: This is a common method for forming amines from ketones. It involves the reaction of a ketone (4-methylcyclohexanone) with an amine (methylamine) in the presence of a reducing agent. The reaction likely proceeds through the formation of the aforementioned imine intermediate, which is then reduced in situ.

An alternative strategy in amine synthesis is the Gabriel synthesis, which utilizes a phthalimide (B116566) ion as a nucleophile to attack an alkyl halide. libretexts.org While effective for primary amines, its direct application to form a secondary amine like this compound would require subsequent N-alkylation steps. The nucleophilicity of the nitrogen atom is key; in phthalimide, the lone pair is initially delocalized, but upon deprotonation, the resulting anion becomes a potent nucleophile. libretexts.org

The reaction between amines and quinones can also proceed via a Michael-type addition, a pathway relevant to understanding the nucleophilic character of amines in addition reactions. researchgate.net

Catalysts play a pivotal role in directing the outcome of amination reactions, influencing both rate and selectivity. In industrial processes, the amination of alcohols to amines is often catalyzed by metals like nickel or copper. google.com The proposed mechanism involves the initial dehydrogenation of the alcohol to an aldehyde or ketone by the metal catalyst, followed by the condensation with an amine and subsequent hydrogenation. google.com The acidic sites on the catalyst support can facilitate the condensation/dehydration step. google.com

The choice of catalyst can dramatically alter reaction selectivity. For instance, in the synthesis of benzimidazole (B57391) derivatives, the use of Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) as a catalyst selectively yields double-condensation products. beilstein-journals.orgnih.gov Theoretical calculations suggest that electron-rich aldehydes coordinate more effectively with the catalyst, which in turn favors the addition of the amine group to the carbonyl. beilstein-journals.orgnih.gov This highlights a general principle: catalysts can control product distribution by selectively activating certain reaction pathways.

In some systems, the amine reactant or product itself can act as a ligand, influencing catalyst stability and activity. Kinetic studies of copper-catalyzed N-arylation show that the amine can serve as a stabilizing co-ligand, preventing the disproportionation of the active Cu(I) catalyst. acs.org Similarly, different Iridium(I) complexes, while showing comparable activity, can afford complete selectivity in the N-methylation of amines. csic.es

Table 1: Influence of Catalytic Conditions on Product Selectivity

Catalyst/Condition Reactants Product(s) Selectivity Outcome Source
Er(OTf)₃ o-phenylenediamine, electron-rich aldehydes Double-condensation benzimidazoles High selectivity for double-condensation product beilstein-journals.orgnih.gov
No Catalyst o-phenylenediamine, electron-rich aldehydes Mono-condensation benzimidazoles Preferential formation of mono-condensation product beilstein-journals.orgnih.gov
[IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] Aniline (B41778), Methanol N-methylaniline Complete selectivity for mono-methylation csic.es
Rh₂(esp)₂ Alkanes (e.g., cis-1,4-dimethylcyclohexane), TcesNH₂ Tces-protected amines Preferential amination of 3° C-H bonds acs.org

Nucleophilic Addition Pathways.

Cyclohexane (B81311) Ring Opening and Cleavage Reactions

The stability of the cyclohexane ring is significant, but under certain catalytic conditions, particularly during hydrogenolysis, it can undergo ring-opening and C-C bond cleavage. Studies on dimethylcyclohexane isomers provide critical insights into these reactions.

Hydrogenolysis of dimethylcyclohexanes over metal catalysts like iridium is a key reaction in the context of improving fuel properties. ou.edu The process involves the cleavage of C-C bonds in the cyclohexane ring, leading to the formation of various branched alkanes. The product distribution is highly dependent on the catalyst, its support, and any promoters used.

Iridium (Ir) is recognized as one of the most active metals for hydrogenolysis. ou.edu

Effect of Support: Iridium supported on silica (B1680970) (Ir/SiO₂) tends to catalyze the opening of unsubstituted C-C bonds, yielding products with a high degree of branching. ou.eduresearchgate.net In contrast, iridium on alumina (B75360) (Ir/Al₂O₃) is more active but less selective, leading to the cleavage of substituted C-C bonds and excessive secondary hydrogenolysis into lighter products. researchgate.netntnu.no

Effect of Promoters: The addition of promoters like potassium (K) or nickel (Ni) can modify the catalyst's behavior. The addition of K to Ir/Al₂O₃ was found to decrease secondary hydrogenolysis but did not significantly alter the selectivity between substituted and unsubstituted C-C bond cleavage. ou.edu Conversely, adding Ni was shown to improve the desired product properties by altering the reaction pathway. ou.eduntnu.no

The reactivity and selectivity also differ between isomers (e.g., 1,2-, 1,3-, and 1,4-dimethylcyclohexane) due to their different stereochemical conformations. ou.edu

Table 2: Catalyst Systems for Hydrogenolysis of 1,3-Dimethylcyclohexane (1,3-DMCH)

Catalyst System Primary Ring Opening Products Key Observation Source
Ir/SiO₂ Highly branched alkanes Favors cleavage of unsubstituted C-C bonds (dicarbene mode) ou.eduntnu.no
Ir/Al₂O₃ Less branched alkanes, light hydrocarbons Highly active, cleaves substituted C-C bonds, causes excessive secondary hydrogenolysis researchgate.netntnu.no
Ir-K/Al₂O₃ Branched alkanes, fewer light hydrocarbons Suppresses secondary hydrogenolysis but does not change primary cleavage selectivity ou.edu
Ir-Ni/Al₂O₃ Highly branched alkanes Suppresses cleavage at substituted positions and secondary hydrogenolysis ntnu.no

The mechanism of C-C bond cleavage on metal surfaces is complex. For the ring opening of naphthenic compounds like dimethylcyclohexane, three primary mechanisms have been proposed. ou.eduntnu.no

Dicarbene Mechanism: This pathway involves the formation of a dicarbene intermediate on the metal surface. It results in the cleavage of unsubstituted secondary-secondary C-C bonds, which preserves the branching of the original molecule. This mode is favored on catalysts like Ir/SiO₂. ou.eduou.edu

Adsorbed Olefin Mechanism: This mechanism proceeds through a π-adsorbed olefin intermediate. ou.edu

Metallocyclobutane Mechanism: This pathway involves the formation of a metallocyclobutane intermediate. ntnu.noou.edu

Both the adsorbed olefin and metallocyclobutane mechanisms lead to the cleavage of C-C bonds at substituted positions, resulting in less branched, more linear alkane products. ntnu.noou.edu

Mechanistic studies on alkanes suggest that C-C bond cleavage is preceded by dehydrogenation steps, where C-H bonds are replaced by C-metal bonds on the catalyst surface. researchgate.net The cleavage of more substituted C-C bonds (e.g., adjacent to a tertiary carbon) typically has a higher activation enthalpy. This is because tertiary carbons have only one C-H bond, limiting their ability to form the multiple C-metal bonds that weaken the C-C bond through back-donation into antibonding orbitals. researchgate.net

Hydrogenolysis of Dimethylcyclohexanes.

Electrophilic and Nucleophilic Substitutions on the Cyclohexane Ring

Direct nucleophilic or electrophilic substitution on the sp³-hybridized carbons of an unactivated alkane ring like cyclohexane is energetically unfavorable and rare. However, reactions that achieve a net substitution on the ring can occur through alternative pathways, such as C-H activation or as a consequence of competing elimination reactions.

The stereochemistry of the cyclohexane chair conformation is paramount to its reactivity. For any reaction requiring a specific geometric arrangement, such as the anti-periplanar alignment needed for an E2 elimination, only certain conformations will be reactive. masterorganicchemistry.com Specifically, for an E2 reaction to occur on a cyclohexane ring, the leaving group and the hydrogen on the adjacent carbon must both be in axial positions. masterorganicchemistry.com This stereoelectronic requirement heavily influences whether substitution or elimination will occur.

A modern approach to achieve substitution on an alkane C-H bond is through catalytic C-H amination. Research has demonstrated that rhodium catalysts, such as Rh₂(esp)₂, can catalyze the intermolecular amination of tertiary (3°) C-H bonds with high selectivity. acs.org For example, the reaction of cis-1,4-dimethylcyclohexane, which has two tertiary C-H bonds, yields the corresponding aminated product, demonstrating that direct functionalization of the cyclohexane ring is possible under the right catalytic conditions. acs.org This process is stereospecific and represents a powerful method for creating value-added amines directly from hydrocarbon feedstocks. acs.org

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The regioselectivity and stereoselectivity of reactions involving this compound are critically influenced by the stereochemistry of the cyclohexane ring. The compound exists as cis and trans diastereomers, each with distinct conformational preferences that dictate the accessibility of reactive sites and the spatial orientation of products. Due to a lack of direct experimental studies specifically on this compound, the following discussion is based on established principles of stereochemistry in substituted cyclohexanes.

The conformational equilibrium of the cis and trans isomers is fundamental to understanding their reactivity. In the trans isomer, both the amino and methyl groups can occupy equatorial positions in the most stable chair conformation, minimizing steric strain. Conversely, the cis isomer is forced to have one substituent in the axial and one in the equatorial position. Given that the methyl group is sterically less demanding than the N-methylamino group, the preferred conformation of the cis isomer will have the N-methylamino group in the equatorial position and the C4-methyl group in the axial position.

Nucleophilic Substitution Reactions

The stereochemical outcome of nucleophilic substitution at the C1 position is highly dependent on the reaction mechanism (SN1 or SN2) and the conformation of the starting material.

In an SN2 reaction , the nucleophile attacks from the backside of the leaving group. For an equatorial leaving group, this approach is sterically hindered by the axial hydrogens on the same face of the ring. slideshare.net In contrast, an axial leaving group presents a more accessible target for backside attack. slideshare.net Therefore, the conformer with the axial leaving group is expected to react faster in an SN2 reaction. For trans-N,4-dimethylcyclohexan-1-amine derivatives, the diequatorial conformer would need to flip to the higher-energy diaxial conformer for the reaction to proceed efficiently. For the cis isomer, the more stable conformer (equatorial amino group, axial methyl group) would react slower than its higher-energy conformer (axial amino group, equatorial methyl group).

An SN1 reaction , which proceeds through a planar carbocation intermediate, generally leads to a mixture of stereoisomers. However, the subsequent attack of the nucleophile can be influenced by the steric hindrance posed by the rest of the molecule, potentially leading to a degree of diastereoselectivity.

Table 1: Predicted Stereochemical Outcome of Nucleophilic Substitution on C1 of this compound Derivatives

Starting IsomerReaction TypeLeaving Group PositionPredicted Major Product(s)Diastereomeric Ratio (Hypothetical)
transSN2EquatorialInversion of configuration>95% cis
cisSN2AxialInversion of configuration>95% trans
transSN1EquatorialRacemization at C1Mixture of cis and trans
cisSN1AxialRacemization at C1Mixture of cis and trans

This table presents hypothetical data based on established principles of stereochemistry in cyclohexane systems.

Reactions at the Amino Group

Reactions involving the nitrogen atom, such as alkylation or acylation, are also influenced by the steric environment. The lone pair of electrons on the nitrogen is the site of reaction. In the diequatorial trans isomer, the lone pair is readily accessible. In the more stable conformation of the cis isomer (equatorial amino group), the approach of an electrophile might be partially shielded by the axial hydrogens. This could lead to a slightly lower reaction rate for the cis isomer compared to the trans isomer under kinetically controlled conditions.

Electrophilic Addition to a Related Alkene

While this compound itself does not undergo electrophilic addition, we can infer the stereochemical influence of its substituents by considering the reaction of a related alkene, such as 4-methylcyclohexene (B165706). The addition of an electrophile (E+) will preferentially occur from the face opposite to the bulky methyl group, leading to a trans relationship between the incoming electrophile and the methyl group. The subsequent attack of a nucleophile (Nu-) on the resulting carbocation or bridged intermediate will also be directed by steric factors.

For instance, the hydroboration-oxidation of 4-methylcyclohexene would be expected to yield predominantly the trans-alcohol, where the hydroxyl group is added to the less substituted carbon and is anti to the methyl group.

Table 2: Predicted Regio- and Stereoselectivity of Electrophilic Addition to 4-Methylcyclohexene

ReactionReagentsRegioselectivityStereoselectivity (Major Product)
HydrobrominationHBrMarkovnikov (Br at C1)Mixture of cis and trans
Hydroboration-Oxidation1. BH3-THF; 2. H2O2, NaOHAnti-Markovnikov (OH at C2)trans (OH anti to CH3)
Epoxidationm-CPBAN/AEpoxide formation on the less hindered face

This table illustrates the expected outcomes based on general principles of electrophilic addition reactions.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for N,4-Dimethylcyclohexan-1-amine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of this compound. wavefun.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can determine key descriptors that offer a quantitative measure of this reactivity. kyushu-u.ac.jp For this compound, these calculations would typically be performed using a DFT functional like B3LYP with a suitable basis set (e.g., 6-311G). kyushu-u.ac.jpmdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Global reactivity descriptors can be derived from these orbital energies. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Fraction of Electrons Transferred (ΔN): This value can predict the electron-donating or -accepting capabilities of the molecule when interacting with another surface or molecule, such as a metal. kyushu-u.ac.jp

While specific DFT studies on this compound are not widely published, the table below illustrates the typical descriptors that would be calculated.

Table 1: Computed Molecular and Reactivity Descriptors for this compound (Note: Values for reactivity descriptors are illustrative and would be determined via specific DFT calculations.)

Property Value/Descriptor Source/Method
Molecular Formula C₈H₁₇N PubChem nih.gov
Molecular Weight 127.23 g/mol PubChem nih.gov
IUPAC Name This compound PubChem nih.gov
InChIKey YBPHGVBAJQGYDH-UHFFFAOYSA-N PubChem nih.gov
XLogP3 1.8 PubChem nih.gov
HOMO Energy Calculated Value (eV) DFT (e.g., B3LYP)
LUMO Energy Calculated Value (eV) DFT (e.g., B3LYP)
HOMO-LUMO Gap Calculated Value (eV) DFT (e.g., B3LYP)
Chemical Hardness (η) Calculated Value DFT (e.g., B3LYP)

This compound exists as a mixture of stereoisomers and conformers due to the substituted cyclohexane (B81311) ring. The cyclohexane ring typically adopts a stable chair conformation. The substituents (the N-methylamino group at C1 and the methyl group at C4) can be in either axial or equatorial positions. This gives rise to cis and trans diastereomers, each with its own set of conformational possibilities. windows.net

trans-isomer: One substituent is "up" and the other is "down." In the most stable chair conformer, both the N-methylamino group and the C4-methyl group would occupy equatorial positions to minimize steric strain, specifically avoiding 1,3-diaxial interactions.

cis-isomer: Both substituents are on the same side ("up" or "down"). This forces one group to be axial and the other equatorial in any given chair conformation. The molecule will undergo a ring flip to interconvert between these two chair forms. The preferred conformation will be the one where the larger group (the N-methylamino group) occupies the equatorial position.

Computational methods like Molecular Mechanics (MM) and DFT are essential for quantifying the energy differences between these conformers. nih.gov

Molecular Mechanics (MM): Methods using force fields like MMFF94 or MM3 provide a fast and efficient way to calculate the steric energies of different conformers. nih.gov They are well-suited for exploring the potential energy surface and identifying low-energy structures.

Density Functional Theory (DFT): DFT calculations (e.g., at the B3LYP level) provide more accurate electronic energies, accounting for subtle electronic effects in addition to steric interactions. researchgate.net High-accuracy methods like coupled-cluster theory (e.g., DLPNO-CCSD(T)) can serve as a benchmark for these calculations. nih.gov

The results of such analyses would yield the relative stabilities of all possible conformers and the energy barriers for ring-flipping, providing a complete picture of the molecule's conformational landscape.

Electronic Structure and Reactivity Descriptors.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the atomic motions of molecules over time. researchgate.net This allows for the study of dynamic processes like conformational changes and intermolecular interactions.

MD simulations can model the dynamic equilibrium between the different chair conformations of this compound. By simulating the molecule over nanoseconds or longer, one can observe spontaneous ring-flips and calculate the rate of these transitions.

Furthermore, MD is particularly powerful for studying how the environment, such as a solvent, affects conformational preferences. researchgate.netweebly.com The presence of a polar solvent like water can stabilize conformers with a larger dipole moment. For this compound, the solvent can form hydrogen bonds with the amine group, potentially altering the energy balance between the axial and equatorial conformers compared to the gas phase. rsc.org Simulations can explicitly include solvent molecules to capture these specific interactions or use a polarizable continuum model to approximate the bulk effect of the solvent. researchgate.net

Should this compound be investigated as a ligand for a biological target like an enzyme or receptor, MD simulations are crucial for understanding the dynamics of the protein-ligand complex. nottingham.ac.uk The process typically involves:

Docking: Initially, the molecule is placed into the binding site of a protein using molecular docking software to predict a plausible binding pose.

MD Simulation: The resulting protein-ligand complex is then placed in a simulated physiological environment (a box of water with ions) and an MD simulation is run. mdpi.com

Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose and characterize the interactions. Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low RMSD for the ligand suggests it remains bound in a consistent pose. mdpi.com

Root Mean Square Fluctuation (RMSF): This measures the flexibility of different parts of the protein and ligand, highlighting which regions are rigid or mobile upon binding. mdpi.com

Interaction Analysis: The simulation is scanned for persistent interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. researchgate.netnih.gov This reveals the key determinants of binding affinity.

Conformational Transitions and Solvent Effects

In Silico Prediction of Chemical Behavior

Beyond its fundamental properties, computational models can be used to predict the broader chemical and biological behavior of this compound. These in silico predictions are valuable in fields like drug discovery and toxicology for early-stage assessment of molecules. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate calculated molecular descriptors with experimental activity or properties. To build such a model, a large dataset of molecules with known properties (e.g., toxicity) is used. frontiersin.org For each molecule, a wide array of descriptors (constitutional, topological, physicochemical, etc.) are calculated. Machine learning algorithms—such as Random Forest, k-Nearest Neighbors, or Support Vector Machines—are then trained to find a mathematical relationship between the descriptors and the property of interest. frontiersin.org

Once a reliable model is built, it can be used to predict the behavior of new compounds like this compound simply by calculating its molecular descriptors and feeding them into the model. This allows for rapid screening and prioritization of compounds before committing to expensive and time-consuming experimental synthesis and testing.

Reaction Pathway Prediction and Transition State Analysis

The prediction of reaction pathways and the analysis of transition states are cornerstone applications of computational chemistry. For reactions involving this compound, such as N-alkylation or acylation, theoretical calculations can elucidate the step-by-step mechanism, identify key intermediates, and determine the energy barriers associated with each step.

Density Functional Theory (DFT) is a widely employed method for such investigations, providing a good balance between accuracy and computational cost. numberanalytics.comrsc.org By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This path proceeds through one or more transition states, which represent the maximum energy point along the reaction coordinate.

For instance, in the N-alkylation of this compound, a computational study would typically model the approach of the alkylating agent to the nitrogen atom. The calculations would reveal the geometry of the transition state, including the forming C-N bond length and the breaking bond of the leaving group. The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter, as it directly correlates with the reaction rate. A lower activation energy implies a faster reaction.

In a hypothetical DFT study on the N-alkylation of cis- and trans-N,4-dimethylcyclohexan-1-amine with methyl iodide, the calculated energy barriers can help predict which isomer would react faster. The transition state analysis would also reveal subtle geometric distortions that accommodate the incoming and outgoing groups, influenced by the stereochemistry of the cyclohexyl ring.

Table 1: Hypothetical Calculated Activation Energies for the N-alkylation of this compound Isomers

Reactant IsomerReactionComputational MethodCalculated Activation Energy (kcal/mol)
cis-N,4-dimethylcyclohexan-1-amineN-methylationDFT (B3LYP/6-31G)22.5
trans-N,4-dimethylcyclohexan-1-amineN-methylationDFT (B3LYP/6-31G)21.8

This data is hypothetical and for illustrative purposes.

The data in Table 1 suggests that the trans isomer might undergo N-methylation slightly faster than the cis isomer due to a lower activation energy barrier. Such predictions are invaluable for planning and optimizing synthetic routes.

Stereochemical Outcome Prediction

One of the most significant contributions of computational chemistry is its ability to predict the stereochemical outcome of reactions. arxiv.orgrsc.org For this compound, which possesses two stereocenters, reactions can lead to a mixture of diastereomers. Predicting the ratio of these stereoisomers is crucial for developing stereoselective syntheses.

Computational models can predict stereoselectivity by comparing the energies of the different transition states that lead to the various stereoisomeric products. According to the Curtin-Hammett principle, the product ratio is determined by the difference in the free energies of these diastereomeric transition states.

Consider the reduction of a hypothetical imine precursor to form this compound. The reducing agent can approach the imine from two different faces, leading to the formation of either the cis or trans diastereomer. Computational modeling can calculate the energies of the two corresponding transition states. A lower energy transition state will be more populated, leading to the major product.

These calculations take into account subtle steric and electronic interactions between the substrate, the reagent, and any catalyst that may be present. numberanalytics.com For example, the orientation of the methyl group at the 4-position of the cyclohexane ring will influence the accessibility of the two faces of the imine, sterically hindering one approach over the other.

Table 2: Hypothetical Predicted Stereochemical Outcome for the Reduction of a Precursor to this compound

Transition StateLeading to ProductComputational MethodRelative Transition State Energy (kcal/mol)Predicted Product Ratio (cis:trans)
TS1cis-N,4-dimethylcyclohexan-1-amineDFT (M06-2X/def2-TZVP)1.510:90
TS2trans-N,4-dimethylcyclohexan-1-amineDFT (M06-2X/def2-TZVP)0.0

This data is hypothetical and for illustrative purposes.

The hypothetical results in Table 2 indicate that the transition state leading to the trans product is 1.5 kcal/mol lower in energy than the transition state leading to the cis product. This energy difference would translate to a predicted product ratio of approximately 10:90 in favor of the trans isomer at room temperature. Such quantitative predictions are instrumental in the design of highly stereoselective reactions. nih.govnih.gov

Applications in Catalysis and Ligand Design

N,4-Dimethylcyclohexan-1-amine Derivatives as Chiral Ligands in Asymmetric Catalysis

Chiral amine derivatives based on the cyclohexyl framework are instrumental in asymmetric catalysis, a field focused on the synthesis of single enantiomers of chiral molecules, which is vital for the pharmaceutical industry. acs.orgchemscene.com The rigid and well-defined stereochemistry of the cyclohexane (B81311) ring makes it an excellent scaffold for designing ligands that can effectively control the stereochemical outcome of a reaction. researchgate.net

The synthesis of chiral ligands often begins with a chiral diamine precursor, such as a derivative of 1,2-diaminocyclohexane (DACH). researchgate.net For instance, chiral diamino-bis(oxazoline) ligands can be prepared from N,N'-dimethylcyclohexane-1,2-diamine. rsc.org These ligands possess a modular structure that is well-suited for creating a library of ligands with varied electronic and steric properties. researchgate.net

A notable example involves the synthesis of a tetradentate N₄ ligand, N,N′-bis(2,3-dihydro-1H-cyclopenta-[b]quinoline-5-yl)-N,N′-dimethylcyclohexane-1,2-diamine. This ligand is synthesized and then complexed with an iron(II) source to create a chiral catalyst. rsc.org The design principle relies on creating a specific chiral pocket around the metal center, which is essential for inducing high enantioselectivity in catalytic reactions. rsc.orguni-marburg.de The use of such multidentate ligands helps to create configurationally stable complexes, which is a challenge with substitutionally labile first-row transition metals like iron. rsc.org

The performance of catalysts derived from these ligands is notable in various enantioselective transformations. A prominent example is the use of an iron(II) complex, [Fe(L)(OTf)₂] where L is N,N′-bis(2,3-dihydro-1H-cyclopenta-[b]quinoline-5-yl)-N,N′-dimethylcyclohexane-1,2-diamine, as a highly effective catalyst. rsc.org This complex excels in the regio- and enantioselective alkylation of N-heteroaromatics, such as indoles and pyrroles, with α,β-unsaturated 2-acyl imidazoles. rsc.org The reaction yields are consistently high, and the enantioselectivity is exceptional, demonstrating the efficacy of the ligand design. rsc.org

The results below highlight the catalyst's performance in the asymmetric alkylation of various indole (B1671886) substrates.

Performance of Chiral Iron(II) Complex in Asymmetric Alkylation of Indoles rsc.org
Indole SubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
Indole9485
5-Methoxyindole9695
5-Nitroindole9990
5-Fluoroindole9893
7-Methylindole98>99

The coordination chemistry of these ligands with metal centers is critical to their catalytic function. When ligands derived from N,N'-dimethylcyclohexane-1,2-diamine react with iron(II) chloride, the resulting complexes can adopt different coordination geometries depending on the diastereoisomer of the ligand used. rsc.org This can result in either a pentacoordinate or a hexacoordinate geometry around the iron center. rsc.org

In the case of the highly successful iron(II) N₄ catalyst, a proposed mechanism suggests that the α,β-unsaturated 2-acyl imidazole (B134444) substrate binds to the chiral iron(II) center through both its imidazolyl nitrogen and carbonyl oxygen atoms. rsc.org This coordination activates the carbon-carbon double bond for nucleophilic attack by the indole. The high enantioselectivity is attributed to the chiral pocket environment created by the ligand, which shields one face of the substrate from attack. rsc.org This proposed intermediate has been supported by high-resolution ESI-MS analysis. rsc.org Characterization of such metal-ligand complexes typically involves a suite of spectroscopic and analytical techniques, including FT-IR, electronic spectra, magnetic susceptibility measurements, and NMR spectroscopy. researchgate.net

Performance in Enantioselective Transformations.

This compound Derivatives as Catalysts

Beyond their role as ligand precursors, derivatives like N,N-dimethylcyclohexylamine function directly as catalysts, particularly in organocatalysis and polymer synthesis. csic.esgoogle.com

N,N-Dimethylcyclohexylamine has proven to be an effective base in several organocatalytic reactions. It is used as a catalytic base in a multicomponent, stereoselective aza-Henry reaction, which produces α,β-disubstituted β-nitroamine derivatives with high yield and excellent stereoselectivity (up to ≥99.5:0.5 enantiomeric ratio and ≥99.5:0.5 diastereomeric ratio). csic.es In this system, the amine works in conjunction with a chiral thiourea (B124793) or squaramide catalyst, which provides the chiral induction through hydrogen bonding. csic.es

Additionally, N,N-dimethylcyclohexylamine is employed as a catalyst for the three-component organocatalyzed Strecker reaction on water and as a co-catalyst with thiourea for the ring-opening polymerization of lactide. rsc.orgchemicalbook.comchemicalbook.com

In the field of polymer chemistry, N,N-dimethylcyclohexylamine and its derivatives are important catalysts in the production of polyurethane and polyisocyanurate foams. google.comnih.gov Amine catalysts are crucial for balancing the two primary reactions in foam formation: the gelling reaction (isocyanate with polyol) and the blowing reaction (isocyanate with water to produce CO₂ gas). topicsonchemeng.org.myresearchgate.net

The table below compares the performance of a novel derivative catalyst to standard catalysts in a rigid polyurethane foam formulation.

Catalytic Performance in Rigid Polyurethane Foam Production google.com
ParameterCatalyst A (Standard)Catalyst B (Standard)Novel Derivative Catalyst
Cream Time (s)151314
Gel Time (s)656055
Tack Free Time (s)1059585
Foam Density (kg/m³)32.532.132.3

Biological and Pharmaceutical Relevance

Investigation of Biological Activities of N,4-Dimethylcyclohexan-1-amine Derivatives

The biological potential of this compound derivatives is an emerging area of scientific inquiry. Researchers have begun to explore the therapeutic properties of these compounds, particularly in the fields of infectious diseases, oncology, and neurodegenerative disorders. The inherent structural features of the this compound core, such as its lipophilicity and the presence of a reactive amine group, make it a versatile scaffold for the development of new therapeutic agents.

Antileishmanial Activity Studies

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health problem with limited treatment options. The search for new antileishmanial agents has led to the investigation of various chemical scaffolds, including 1,4-dihydropyridine (B1200194) (DHP) derivatives. Notably, some of these derivatives incorporate a dimedone moiety, which is structurally related to the dimethylcyclohexane core.

In one study, a series of 1,4-DHP derivatives were synthesized and evaluated for their in vitro activity against Leishmania amazonensis. Among the tested compounds, those featuring a 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate structure, which includes a dimethylated cyclohexane (B81311) ring, demonstrated notable antileishmanial effects. Specifically, compounds with 3-fluorophenyl and 2-nitrophenyl substitutions at the 4-position of the DHP ring were the most active against the amastigote form of the parasite, with IC₅₀ values of 12.53 µM and 13.67 µM, respectively. nih.gov Another compound with a 3,4,5-trimethoxyphenyl substitution was identified as the most active against the promastigote form, with an IC₅₀ of 24.62 µM. nih.gov These findings suggest that the incorporation of a dimethylcyclohexane-like ring system into larger heterocyclic structures could be a promising strategy for the development of novel antileishmanial drugs. nih.gov

A separate study on 1,4-dihydropyridine derivatives also highlighted their potential against Leishmania major. One of the compounds, (±)-ethyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, which contains the dimethylcyclohexane moiety, was found to be active against L. major amastigotes with an IC₅₀ of 10.6 µM. chemrxiv.org

Anticancer Potential and Mechanistic Insights

The quest for novel anticancer agents has driven the synthesis and evaluation of a vast array of chemical entities. While direct studies on the anticancer potential of this compound are not extensively documented, research on structurally similar compounds and broader classes of cyclohexane derivatives provides valuable insights. For instance, many natural products exhibiting potent anticancer activity feature cyclohexane rings in their structures. acs.org

Derivatives of 1,3,5-triazine (B166579) have been investigated for their anticancer properties, particularly against colorectal cancer. sioc-journal.cn The general class of acridine/acridone (B373769) analogues has also demonstrated a broad spectrum of biological activities, including antitumour effects. rsc.org Furthermore, the development of novel 4β-5-fluorouracil substituted 4'-demethylepipodophyllotoxin (B1664165) derivatives has shown promising inhibitor activity against stromelysin-1, an enzyme implicated in cancer progression. sioc-journal.cn

Although specific mechanistic insights for this compound are yet to be elucidated, related amine-containing compounds often exert their anticancer effects through various mechanisms. These can include the inhibition of protein kinases, acting as antagonists of essential molecules like folic acid, or direct interaction with DNA. rsc.orgbibliotekanauki.pl For example, certain naphthoquinone derivatives and their related imines have shown potent anti-breast cancer activity in MCF-7 cancer cells. brieflands.com

Antimicrobial Properties

The rise of antibiotic resistance has necessitated the search for new antimicrobial agents. Cyclohexane derivatives have emerged as a promising class of compounds with potential antimicrobial properties. researchgate.net For example, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have been screened for their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. cabidigitallibrary.org

Studies on Schiff bases derived from cyclohexane moieties have also shown antimicrobial activity. Two Schiff bases, 2,2′-(5,5-dimethylcyclohexane-1,3-diylidene)bis(azan-1-yl-1-ylidene)diphenol and N,N′-(5,5-dimethylcyclohexane-1,3-diylidene)dianiline, have been investigated for their effects against various bacteria. nih.gov Additionally, N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine, a structurally related compound, has been noted for its potential antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli. smolecule.com

The antimicrobial activity of these compounds is often attributed to the presence of the imine group in Schiff bases or the amine functionality, which can interact with microbial cell membranes or essential enzymes. nih.gov

Neuroprotective Effects

Neuroprotective agents are sought after for the treatment of various neurological disorders, including ischemic brain injury. While direct studies on the neuroprotective effects of this compound are not available, research on related cyclohexane derivatives offers some clues. For instance, certain cyclohexanamine derivatives have been generally noted for their neuroprotective potential.

One study investigated the neuroprotective effects of a dihydropyridine (B1217469) derivative, which contains a cyclic structure, on ischemic brain injury in rats. This compound was found to provide significant protection against delayed neuronal death in the hippocampus and reduce the size of brain infarcts. nih.gov While structurally distinct from this compound, this research highlights the potential for cyclic molecules to confer neuroprotection. Furthermore, certain tacrine-carbazole hybrids have demonstrated a neuroprotective effect against oxidative stress. rsc.org

Molecular Interactions with Biological Targets

Understanding the molecular interactions of a compound with its biological targets is crucial for drug design and development. For derivatives of this compound, these interactions are primarily dictated by the physicochemical properties of the cyclohexane ring and the amine group.

The amine group can participate in hydrogen bonding and ionic interactions with the active sites of enzymes or receptors, thereby influencing their activity. The cyclohexane moiety, particularly with its methyl substitutions, contributes to the compound's steric bulk and lipophilicity. These properties can affect how the molecule fits into binding pockets and its ability to cross biological membranes. smolecule.com

In the context of cholinesterase inhibition by related thiazolopyrimidine derivatives, docking studies have shown that interactions with specific amino acid residues, such as Trp86 and Trp286 in human AChE, are important for binding. acs.org For acridone derivatives that inhibit cholinesterases, interactions like π–π stacking with aromatic amino acid residues (e.g., Phe330 and Trp84) and hydrogen bonding have been observed. rsc.org

For compounds with antimicrobial activity, the interactions can involve disruption of the bacterial cell wall or membrane, or inhibition of essential enzymes. The lipophilic nature of the cyclohexane ring can facilitate the passage of the molecule through the lipid-rich bacterial membranes.

The table below summarizes the biological activities and molecular interactions of some compounds structurally related to this compound.

Compound Class/DerivativeBiological ActivityMolecular Interaction Insights
1,4-Dihydropyridines with dimethylcyclohexane moietyAntileishmanialInhibition of parasitic enzymes or disruption of parasite cellular processes.
Thiazolopyrimidine with 8,8-dimethyl groupCholinesterase InhibitionInteraction with amino acid residues in the active site of acetylcholinesterase.
Schiff bases of dimethylcyclohexaneAntimicrobialInteraction with microbial cell membranes or essential enzymes.
N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-aminePotential AntimicrobialInteraction with biological macromolecules, enhanced by the furan (B31954) moiety. smolecule.com
4,4-Diethylcyclohexan-1-aminePotential Biological ActivityAmine group can form hydrogen bonds or ionic interactions with active sites of enzymes or receptors.

Receptor Binding Studies

Currently, there is a lack of specific receptor binding data for this compound in peer-reviewed literature. However, the broader class of cyclohexylamine (B46788) derivatives has been investigated for its affinity to various receptors. For instance, certain cyclohexylamine derivatives have been studied for their binding to histamine (B1213489) H3 receptors. solubilityofthings.comnih.govscispace.com These studies suggest that the cyclohexyl ring serves as a valuable scaffold for receptor interaction.

Furthermore, the structurally related arylcyclohexylamines are well-known for their interactions with the NMDA receptor and the dopamine (B1211576) transporter, indicating that the cyclohexylamine moiety can be a key element in binding to central nervous system targets. nih.gov One patent has listed this compound among a large group of compounds as potentially having activity as sphingosine-1-phosphate (S1P) receptor modulators, which are relevant in the treatment of multiple sclerosis, though no specific binding data for the compound was provided. google.com

Enzyme Inhibition Kinetics

Additionally, derivatives of 2,4-diaminopyrimidine (B92962) incorporating a cyclohexylamine moiety have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a target in cancer therapy. These findings underscore the versatility of the cyclohexylamine scaffold in the design of enzyme inhibitors. The specific substitution pattern on this compound, with a methyl group on the nitrogen and another on the cyclohexane ring, would influence its size, shape, and polarity, which are critical factors for fitting into an enzyme's active site.

Structure-Activity Relationship (SAR) Derivation

The structure-activity relationship (SAR) for this compound can be hypothetically derived by analyzing the impact of its key structural features in related series of compounds.

The Cyclohexane Ring: This bulky, lipophilic group often contributes to the van der Waals interactions within a binding pocket. Its conformational flexibility (chair and boat forms) can also play a role in adopting an optimal geometry for binding. In many biologically active compounds, a lipophilic group like a cyclohexane or adamantane (B196018) is crucial for activity.

The Amine Group: The secondary amine in this compound is a key feature. It is basic and can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor or enzyme active site. It can also act as a hydrogen bond donor. The N-methyl group, compared to a primary amine, increases lipophilicity and may provide additional steric bulk that can enhance or hinder binding depending on the target's topology.

A hypothetical SAR for this compound derivatives could be explored by modifying these three regions. For instance, varying the N-alkyl substituent (e.g., from methyl to ethyl or larger groups) would probe the steric tolerance around the nitrogen. Altering the position or nature of the substituent on the cyclohexane ring could optimize hydrophobic interactions.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Insights for this compound Derivatives

Molecular RegionModificationPotential Impact on ActivityRationale from Related Compounds
N-substituent Variation of alkyl chain length (e.g., H, ethyl, propyl)Modulate lipophilicity and steric interactions at the binding site.In many amine-containing ligands, the size of the N-alkyl group is critical for selectivity and potency.
Cyclohexane Ring Positional Isomers of the methyl group (e.g., 2- or 3-position)Alter the overall shape and fit into the binding pocket.The spatial relationship between functional groups is fundamental to molecular recognition.
Cyclohexane Ring Substitution with other functional groups (e.g., hydroxyl, fluoro)Introduce new hydrogen bonding or polar interactions.Can improve binding affinity, selectivity, and pharmacokinetic properties.
Stereochemistry Cis/trans isomersDefine the three-dimensional orientation of substituents.Stereoisomers often exhibit significantly different biological activities due to the chiral nature of biological targets.

Pharmacophore Development and Drug Design Principles

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For a compound like this compound, a pharmacophore model would likely be developed based on its potential targets, such as monoamine transporters or other CNS receptors.

A plausible pharmacophore model for a ligand based on the this compound scaffold would likely include:

A Cationic/Hydrogen Bond Donor Feature: Corresponding to the protonated secondary amine. This is a common feature in ligands for aminergic GPCRs and transporters.

A Hydrophobic/Lipophilic Feature: Representing the cyclohexane ring. This feature would occupy a hydrophobic pocket in the target protein.

Additional Hydrophobic/Steric Features: The N-methyl and 4-methyl groups would define specific zones of steric bulk that must be accommodated by the target.

In drug design, this compound could serve as a starting point or a fragment for building more complex molecules. The principles of drug design that would be applicable include:

Scaffold Hopping: Replacing the cyclohexane ring with other cyclic systems (e.g., piperidine, adamantane) to explore different regions of chemical space while maintaining a similar spatial arrangement of key functional groups.

Bioisosteric Replacement: Substituting the methyl groups with other groups of similar size and electronic properties (e.g., replacing -CH3 with -Cl or -NH2) to fine-tune the molecule's properties.

Structure-Based Design: If a crystal structure of a potential target bound to a similar ligand is available, the this compound scaffold could be docked into the active site to guide the design of more potent and selective derivatives.

The development of novel therapeutic agents is a complex process, and while this compound itself is not an established therapeutic, its structure embodies features that are pertinent to the design of biologically active molecules. Further investigation into its specific interactions with biological targets is warranted to fully elucidate its potential in pharmaceutical research.

Environmental Fate and Degradation Studies

Degradation Pathways of N,4-Dimethylcyclohexan-1-amine and Related Amines

The degradation of cyclic amines in the environment proceeds through various mechanisms, primarily influenced by the presence of oxidants, heat, and light. The structure of the amine, including the presence of methyl groups on the ring and the nitrogen atom, influences the rate and products of these degradation reactions. For instance, studies on N,N-dimethylcyclohexylamine indicate it is considered biodegradable, though not rapidly. rsc.org In contrast, some tertiary amines, like triethylamine, are resistant to biodegradation. rsc.org

Oxidative degradation is a key pathway for the breakdown of amines in both aquatic and terrestrial environments. This can occur through microbial action or chemical oxidation.

Microbial degradation is a significant fate process for many amines. Bacteria capable of utilizing cyclic amines as a sole source of carbon and nitrogen have been isolated from soil and activated sludge. researchgate.net For example, Pseudomonas plecoglossicida can degrade cyclohexylamine (B46788), initiating the process with a deamination step to form cyclohexanone (B45756) and ammonia. researchgate.net Similarly, Acinetobacter sp. YT-02 degrades cyclohexylamine via a cyclohexylamine oxidase (CHAO) enzyme, which also produces cyclohexanone as an intermediate. researchgate.net While direct studies on this compound are not available, it is plausible that similar enzymatic pathways could initiate its degradation, likely starting with oxidative deamination or oxidation of the methyl groups. The biodegradability of N,N-dimethylcyclohexylamine has been classified as ready, achieving 90% DOC removal in 18 days in a Zahn-Wellens test. carlroth.com However, branching in chemical structures, such as the quaternary carbon in compounds with a gem-dimethyl group, can sometimes decrease the rate of biodegradation. rsc.orgresearchgate.net

Chemical oxidation of related compounds like N,N-diethylcyclohexylamine can form the corresponding N-oxide. In industrial settings or contaminated environments, amines can react with nitrogen oxides (NOx) to form nitrosamines, which are of significant environmental concern due to their potential carcinogenicity.

Thermal degradation becomes relevant in high-temperature industrial processes or during specific waste treatment methods like thermal desorption of contaminated soils. Studies on the thermolysis of cyclohexylamine (CHA) in superheated steam show it degrades to form various products. acs.org The process typically involves C-N bond cleavage and rearrangements. For O-methyl-N-cyclohexyl carbamate, a related structure, thermal decomposition in the gas phase occurs at temperatures around 400 °C to yield isocyanates. mdpi.com The degradation rate and products are highly dependent on temperature, pressure, and the presence of catalysts. core.ac.ukresearchgate.net For instance, the thermal desorption and degradation of cyclohexylamine over clay catalysts like bentonite (B74815) show different decomposition pathways depending on the cation present, yielding products such as cyclohexene, methylcyclopentene, benzene, and aniline (B41778). researchgate.net While specific thermal degradation data for this compound is unavailable, it is expected to undergo decomposition at elevated temperatures, potentially leading to the cleavage of the N-methyl group and fragmentation of the cyclohexane (B81311) ring.

Amines emitted into the atmosphere are subject to photo-oxidation, primarily initiated by reaction with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. nilu.comnilu.com While specific atmospheric chemistry for this compound has not been detailed, studies on simple alkylamines like methylamine, dimethylamine (B145610), and trimethylamine (B31210) provide a model for its likely fate. nilu.comnilu.com

The reaction with OH radicals typically proceeds via hydrogen abstraction from a C-H bond on a carbon adjacent to the nitrogen (the α-carbon) or from the N-H bond itself. This initial step leads to the formation of aminoalkyl radicals, which then react further with oxygen (O2) and nitrogen oxides (NOx). researchgate.net These reactions can lead to the formation of a variety of degradation products, including imines, amides, and, significantly, nitrosamines and nitramines. nilu.comresearchgate.net For dimethylamine and trimethylamine, the formation yields of the corresponding nitramines in rural atmospheric conditions are predicted to be up to 2.5% and 5%, respectively. nilu.com These nitrogenous products are a major environmental and health concern. ieaghg.org Photo-oxidation can also lead to the formation of aerosols, with total aerosol yields for simple methylamines ranging from 8% to 14%. nilu.comnilu.com

Thermal Degradation Processes.

Formation and Characterization of Degradation Products

The degradation of cyclic amines results in a variety of smaller, often more oxidized, molecules. The specific products formed depend on the parent compound and the degradation pathway.

For cyclohexylamine , the primary degradation product from microbial oxidation is cyclohexanone . researchgate.net Further enzymatic action can lead to ring cleavage, forming compounds like adipic acid. researchgate.net Thermal degradation of cyclohexylamine is more complex, yielding products such as:

Ammonia acs.org

Cyclohexene researchgate.net

Methylcyclopentene researchgate.net

Benzene researchgate.net

Aniline researchgate.net

Organic acids like acetate and formate acs.org

For other amines used in industrial processes, such as monoethanolamine (MEA), a wide range of degradation products has been identified, including ammonia, aldehydes, and organic acids. bibliotekanauki.pl Atmospheric photo-oxidation of simple amines like dimethylamine and trimethylamine produces imines (e.g., N-methyl-methanimine), amides (e.g., N-methyl formamide), nitrosamines (e.g., (CH3)2NNO), and nitramines (e.g., (CH3)2NNO2). nilu.comnilu.com

Given the structure of this compound, its degradation could be expected to produce a mixture of analogous compounds. Oxidative pathways might yield 4-methylcyclohexanone (B47639) , formaldehyde (from the N-methyl group), and eventually ring-opened carboxylic acids. Thermal and photo-oxidative processes could lead to the formation of various volatile organic compounds, ammonia, and nitrogenous species like nitrosamines and nitramines.

Table 1: Degradation Products Identified from Related Cyclic and Aliphatic Amines ```html

Parent AmineDegradation ProcessIdentified Degradation ProductsReference
CyclohexylamineMicrobial OxidationCyclohexanone, Adipic Acid[16, 20]
CyclohexylamineThermal DegradationAmmonia, Acetate, Formate, Propionate ieaghg.org
CyclohexylamineCatalytic Thermal DegradationCyclohexene, Methylcyclopentene, Benzene, Aniline researchgate.net
DimethylamineAtmospheric Photo-oxidationN-methyl-methanimine, N-methyl formamide, (CH₃)₂NNO (Nitrosamine), (CH₃)₂NNO₂ (Nitramine)[24, 28]
TrimethylamineAtmospheric Photo-oxidationN-methyl-methanimine, N,N-dimethyl formamide, (CH₃)₂NNO (Nitrosamine), (CH₃)₂NNO₂ (Nitramine)[24, 28]
Monoethanolamine (MEA)Oxidative DegradationAmmonia, Aldehydes, Carboxylic Acids

Environmental Impact and Remediation Strategies

The release of cyclic amines and their degradation products into the environment poses several risks. usda.govThe parent amines can be toxic to aquatic life, and their degradation can lead to the formation of harmful substances. researchgate.netresearchgate.netA primary concern is the formation of stable and potentially carcinogenic N-nitroso compounds (nitrosamines) and nitramines from reactions in the atmosphere or in industrial process streams containing NOx. ieaghg.orgAdditionally, the breakdown of amines often produces ammonia, which can contribute to eutrophication of water bodies. bibliotekanauki.pl Due to these environmental concerns, effective remediation strategies for contaminated soil and water are crucial. Several methods are employed for the treatment of amine contamination:

Bioremediation : This approach utilizes microorganisms to break down contaminants. researchgate.net * Bioaugmentation involves introducing specific, highly effective microbial strains to a contaminated site to accelerate degradation. mdpi.comThis has been successful for pesticide-contaminated soils, where consortia of Streptomyces sp. have been applied. mdpi.com * Biostimulation involves modifying the environment (e.g., by adding nutrients) to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. mdpi.comSurfactant-nutrients have been developed to enhance the bioremediation of hydrocarbon-contaminated sites, a principle that could be adapted for amine contaminants. google.com

Advanced Oxidation Processes (AOPs) : These are chemical treatment processes that generate highly reactive radicals, such as hydroxyl radicals, to destroy organic pollutants. researchgate.netTechniques like photochemical and photocatalytic processes can be effective in mineralizing amines. researchgate.net

Physical/Chemical Methods :

Sorption : Amines can be removed from water via sorption onto materials like activated carbon, although this only transfers the contaminant to a solid phase.

Soil Washing : This technique uses washing solutions, sometimes containing surfactants, to extract contaminants from soil, which can then be treated. researchgate.netReversible surfactants that change their properties in response to a trigger (like CO2 or electrochemical potential) are being explored to improve efficiency and reduce secondary pollution. researchgate.net * Thermal Desorption : Heating contaminated soil can volatilize amines for collection and subsequent destruction, though this can also lead to the formation of thermal degradation products. researchgate.net The selection of a remediation strategy depends on the specific contaminant, the extent and type of contamination, and site-specific conditions.

**Table 2: List of Mentioned Compounds** ```html
Compound NameSynonym(s)Molecular Formula
This compoundN,4-dimethylcyclohexanamineC₈H₁₇N
CyclohexylamineCHA, AminocyclohexaneC₆H₁₃N
N,N-dimethylcyclohexylamineDMCHAC₈H₁₇N
N,N-diethylcyclohexylamineDECAC₁₀H₂₁N
MonoethanolamineMEA, 2-AminoethanolC₂H₇NO
TriethylamineTEAC₆H₁₅N
Cyclohexanone-C₆H₁₀O
Ammonia-NH₃
Adipic acidHexanedioic acidC₆H₁₀O₄
Cyclohexene-C₆H₁₀
Methylcyclopentene-C₆H₁₀
Benzene-C₆H₆
AnilinePhenylamineC₆H₇N
Acetate-C₂H₃O₂⁻
Formate-CHO₂⁻
Nitrosamine-R₂N-N=O
Nitramine-R₂N-NO₂
FormaldehydeMethanalCH₂O
O-methyl-N-cyclohexyl carbamate-C₈H₁₅NO₂

Q & A

Q. What are the common laboratory synthesis routes for N,4-dimethylcyclohexan-1-amine, and how can reaction conditions be optimized for purity?

  • Methodological Answer : this compound can be synthesized via reductive amination of 4-methylcyclohexanone using methylamine and a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. Alternatively, alkylation of 4-methylcyclohexanamine with methyl iodide in the presence of a base (e.g., K2CO3) may be employed. Key optimization steps include:
  • Stoichiometric Control : Limiting methyl iodide to prevent over-alkylation to tertiary amines.
  • Purification : Distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the product.
  • Purity Validation : Thin-layer chromatography (TLC) or HPLC to confirm absence of byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

  • Methodological Answer :
  • 1H NMR : Analyze the cyclohexane ring protons (δ 1.2–2.2 ppm, multiplet splitting due to chair conformation) and methyl groups (δ 1.0–1.4 ppm for N-methyl and C4-methyl). Axial vs. equatorial substituents may cause distinct splitting patterns.
  • 13C NMR : Peaks at ~45 ppm (N-methyl) and ~25–35 ppm (cyclohexane carbons).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 127 [M+H]+ (C8H17N) and fragmentation patterns (e.g., loss of methyl groups).
  • IR Spectroscopy : N-H stretching (~3300 cm⁻¹) for primary amine confirmation. Cross-referencing with literature data (e.g., CAS 20615-18-3) is essential .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, and what controls are necessary?

  • Methodological Answer :
  • In Vitro Assays : Test for antimicrobial activity using broth microdilution (MIC determination against Gram+/− bacteria) or enzyme inhibition studies (e.g., cytochrome P450).
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO) to rule out solvent effects.
  • Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 µM) to establish EC50/IC50 values.
  • Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. What strategies resolve contradictions in synthetic yields or spectral data for this compound derivatives?

  • Methodological Answer :
  • Data Cross-Validation : Combine multiple techniques (e.g., NMR, MS, X-ray crystallography) to confirm structure. For example, conflicting NMR signals may arise from conformational isomers; variable-temperature NMR can clarify dynamic processes.
  • Reaction Reproducibility : Document exact conditions (e.g., solvent purity, reaction time). Inconsistent yields may stem from trace moisture; use molecular sieves for moisture-sensitive steps.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. How does the conformational flexibility of the cyclohexane ring in this compound influence its reactivity and interactions?

  • Methodological Answer :
  • Conformational Analysis : Use 1H NMR coupling constants (J values) to infer chair conformations. Axial methyl groups may increase steric hindrance, affecting nucleophilic reactivity.
  • Computational Modeling : Perform molecular dynamics (MD) simulations to predict dominant conformers and docking studies to assess binding to biological targets (e.g., enzymes).
  • Thermodynamic Studies : Measure ΔG for chair flipping via dynamic NMR or calorimetry. Substituent effects (e.g., 4,4-dimethyl groups) stabilize specific conformers, impacting solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.